

# Physicochemical properties of Ethyl 2-(2-aminothiazol-5-ylthio)acetate

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## Compound of Interest

**Compound Name:** Ethyl 2-(2-aminothiazol-5-ylthio)acetate

**Cat. No.:** B1591932

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An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 2-((2-aminothiazol-5-yl)thio)acetate

## Foreword: Navigating the Landscape of a Niche Chemical Intermediate

In the realm of drug discovery and materials science, heterocyclic compounds form the backbone of a vast array of functional molecules. Among these, the 2-aminothiazole scaffold is a privileged structure, appearing in numerous FDA-approved drugs. This guide focuses on a specific, less-documented derivative: Ethyl 2-((2-aminothiazol-5-yl)thio)acetate (CAS No. 859522-19-3). Due to its status as a niche research intermediate, publicly available, peer-reviewed data on its specific physicochemical properties is limited.

Therefore, this document adopts a dual approach. Firstly, it consolidates all available identifying information for the target compound. Secondly, it leverages established chemical principles and draws authoritative comparisons with closely related, well-characterized analogs—such as Ethyl 2-(2-aminothiazol-4-yl)acetate—to build a predictive and practical profile. This methodology is designed to provide researchers and drug development professionals with a robust, scientifically-grounded framework for handling, characterizing, and utilizing this compound in their work.

## Molecular Identity and Structural Elucidation

The foundational step in understanding any chemical entity is to define its precise molecular structure and associated identifiers. Ethyl 2-((2-aminothiazol-5-yl)thio)acetate is a multi-functionalized molecule featuring a 2-aminothiazole core, a thioether linkage, and an ethyl ester moiety.

Caption: Chemical structure of Ethyl 2-((2-aminothiazol-5-yl)thio)acetate.

The strategic placement of the thioether at the 5-position and the amino group at the 2-position creates a unique electronic and steric environment, distinguishing it from its 4-substituted isomers and influencing its reactivity and potential as a synthetic building block.[1][2]

## Table 1: Core Compound Identifiers

Property	Value	Source
IUPAC Name	Ethyl 2-((2-aminothiazol-5-yl)thio)acetate	BLDpharm
Synonyms	2-[(2-amino-5-thiazolyl)thio]acetic acid ethyl ester	CymitQuimica[2]
CAS Number	859522-19-3	2a biotech[3]
Molecular Formula	C <sub>7</sub> H <sub>10</sub> N <sub>2</sub> O <sub>2</sub> S <sub>2</sub>	(Calculated)
Molecular Weight	234.30 g/mol	(Calculated)
InChI Key	Not readily available	

## Physicochemical and Spectroscopic Profile

Direct experimental data for this compound is not widely published. The following sections provide an expert analysis of its expected properties based on its functional groups and data from analogous compounds.

## Table 2: Predicted Physicochemical Properties

Property	Predicted Value / Observation	Rationale and Comparative Insights
Physical Form	White to off-white or pale yellow solid	Based on the analogous compound, Ethyl 2-(2-aminothiazol-4-yl)acetate, which is a solid with a melting point of 92-94 °C.[4] The thioether linkage is unlikely to depress the melting point into a liquid state at room temperature.
Melting Point	Data not available. Estimated >90 °C.	Similar heterocyclic structures with comparable molecular weights are typically crystalline solids at room temperature.[4]
Solubility	Soluble in DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols. Poorly soluble in water.	The ester and thioether groups confer lipophilicity, while the amino and thiazole nitrogen atoms provide sites for hydrogen bonding, allowing for solubility in polar aprotic solvents. The overall structure is insufficiently polar for high aqueous solubility.
Storage	Keep in a dark place, under an inert atmosphere, at room temperature.	Recommended by suppliers.[5] This suggests potential sensitivity to light, oxidation (at the sulfur atom), or hydrolysis of the ester over long-term storage.

## Anticipated Spectroscopic Signatures

Spectroscopic analysis is essential for structure verification and purity assessment. Based on the molecule's constitution, we can predict the key features of its NMR, IR, and Mass spectra.

## <sup>1</sup>H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be highly informative, with distinct signals for each proton environment.

- Ethyl Ester Group: A triplet at ~1.2-1.3 ppm (3H, -OCH<sub>2</sub>CH<sub>3</sub>) and a quartet at ~4.1-4.2 ppm (2H, -OCH<sub>2</sub>CH<sub>3</sub>). This pattern is a classic signature of an ethyl group attached to an oxygen atom.
- Methylene Bridge (-S-CH<sub>2</sub>-CO-): A sharp singlet at ~3.5-3.8 ppm (2H). The chemical shift is influenced by the adjacent electron-withdrawing sulfur and carbonyl groups.
- Thiazole Proton (C4-H): A singlet at ~7.0-7.5 ppm (1H). The precise shift depends on the electronic effects of the adjacent amino and thioether groups. In related 2-aminothiazoles, this proton signal appears in this region.<sup>[6]</sup>
- Amine Protons (-NH<sub>2</sub>): A broad singlet at ~5.0-7.0 ppm (2H). The broadness is due to quadrupole broadening from the nitrogen atom and potential chemical exchange. Its position can vary significantly with solvent and concentration.<sup>[7]</sup>

## <sup>13</sup>C NMR Spectroscopy (Predicted)

The carbon spectrum will complement the proton data for full structural confirmation.

- Ethyl Ester Group: Signals around ~14 ppm (-OCH<sub>2</sub>CH<sub>3</sub>) and ~61 ppm (-OCH<sub>2</sub>CH<sub>3</sub>).
- Carbonyl Carbon: A peak in the range of ~168-172 ppm (C=O), typical for an ester.
- Methylene Bridge: A signal around ~35-40 ppm (-S-CH<sub>2</sub>-).
- Thiazole Ring Carbons: Three distinct signals are expected. The C2 carbon bearing the amino group would be highly deshielded (~165-170 ppm). The C5 carbon attached to the thioether would be around ~120-130 ppm, and the C4 carbon would appear around ~110-120 ppm.

## Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is invaluable for identifying key functional groups.

- N-H Stretching: A pair of sharp to medium peaks in the 3100-3400  $\text{cm}^{-1}$  region, characteristic of a primary amine (-NH<sub>2</sub>).
- C=O Stretching: A strong, sharp absorption band around 1730-1750  $\text{cm}^{-1}$ , indicative of the ester carbonyl group.[8][9]
- C=N and C=C Stretching: Medium intensity peaks in the 1500-1650  $\text{cm}^{-1}$  region corresponding to the thiazole ring vibrations.
- C-S Stretching: Weaker absorptions in the 600-800  $\text{cm}^{-1}$  region.

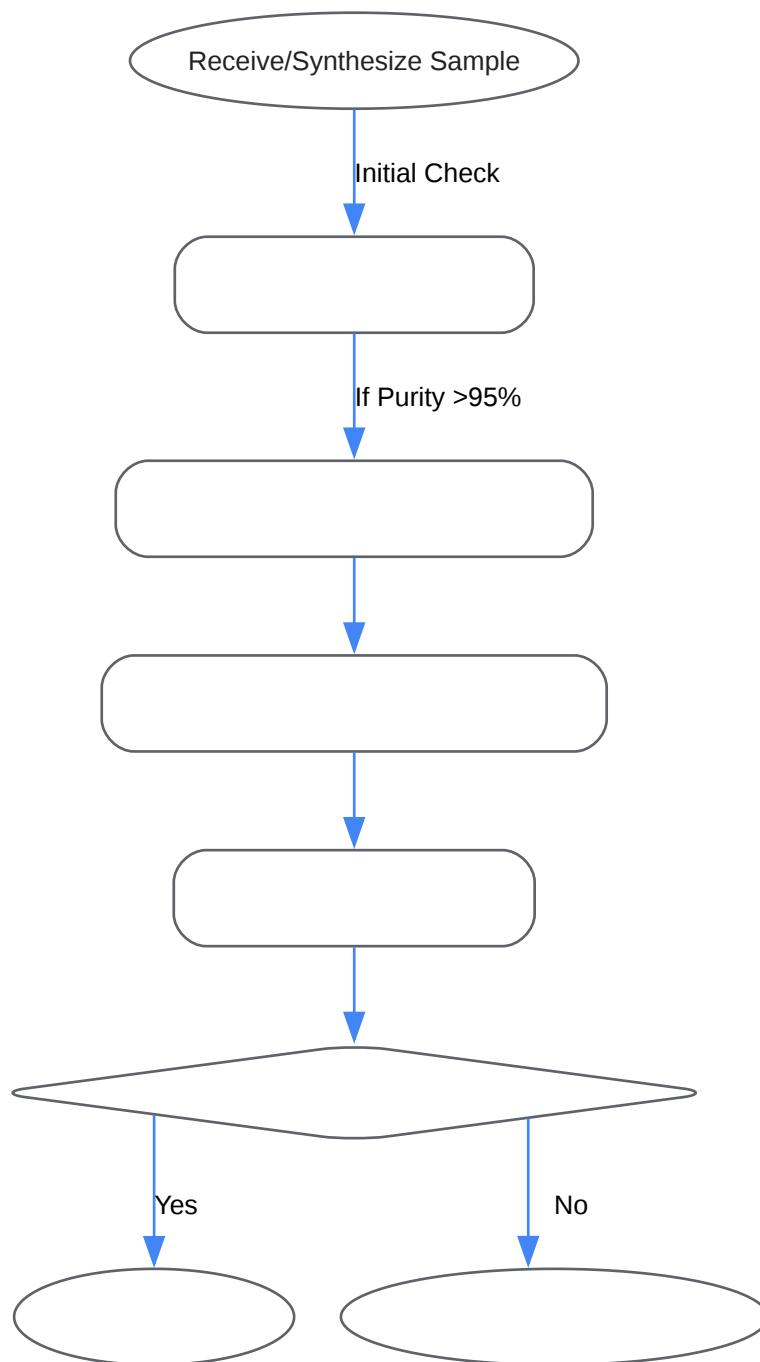
## Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.

- Molecular Ion Peak (M<sup>+</sup>): Expected at m/z = 234.
- Key Fragments: Loss of the ethoxy group (-OC<sub>2</sub>H<sub>5</sub>) to give a fragment at m/z = 189. Cleavage of the C-S bond could also lead to characteristic fragments of the thiazole and acetate moieties.

## Experimental Workflows and Protocols

To ensure scientific integrity, all characterization must follow validated protocols. The following outlines a comprehensive workflow for the analysis of a newly synthesized or procured batch of Ethyl 2-((2-aminothiazol-5-yl)thio)acetate.



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Caption: A typical quality control workflow for chemical intermediate validation.

## Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

- Rationale: HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A stability-indicating method can also be developed to track degradation products over time.
- Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5  $\mu$ m particle size).
- Mobile Phase: A gradient of Acetonitrile (Solvent B) and Water with 0.1% Formic Acid (Solvent A).
  - Gradient Example: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate for 3 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of Acetonitrile or DMSO to create a 1 mg/mL stock solution. Further dilute as necessary.
- Analysis: Inject 5-10  $\mu$ L of the sample. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

## Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

- Rationale: NMR provides unambiguous structural confirmation by mapping the chemical environment of all protons and carbon atoms.[10]
- Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in a 5 mm NMR tube.
- Acquisition:
  - Acquire a <sup>1</sup>H NMR spectrum using a standard single-pulse experiment.
  - Acquire a <sup>13</sup>C NMR spectrum using a proton-decoupled experiment.

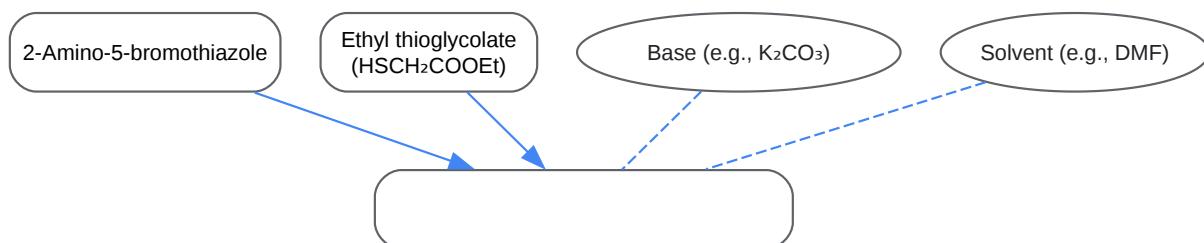
- (Optional) Perform 2D NMR experiments like COSY or HSQC for more complex assignments.
- Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the  $^1\text{H}$  signals and assign all peaks to the corresponding atoms in the predicted structure.

## Synthesis and Reactivity

Understanding the synthetic origin of a compound provides insight into potential impurities and its inherent reactivity.

## Proposed Synthetic Pathway

A plausible and efficient synthesis involves the S-alkylation of a 5-mercaptop-2-aminothiazole intermediate with an ethyl haloacetate. A more common route, however, might involve the bromination of 2-aminothiazole followed by nucleophilic substitution.



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Caption: A plausible synthetic route via nucleophilic aromatic substitution.

## Chemical Reactivity Insights

- N-Acylation: The primary amino group at the C2 position is a strong nucleophile and can readily undergo acylation, sulfonylation, or reaction with isocyanates, making it a versatile handle for further chemical elaboration.[11][12]
- Ester Hydrolysis: The ethyl ester is susceptible to hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid. This acid can then be coupled with amines to form amides.

- **S-Oxidation:** The thioether linkage is prone to oxidation, typically using reagents like hydrogen peroxide or m-CPBA, to form the corresponding sulfoxide and subsequently the sulfone. This can be a consideration for long-term stability and metabolic fate in biological systems.

## Conclusion

Ethyl 2-((2-aminothiazol-5-yl)thio)acetate is a valuable chemical intermediate with significant potential for the synthesis of complex bioactive molecules and functional materials. While direct, comprehensive physicochemical data remains sparse, a robust working profile can be established through expert analysis of its structure and comparison with well-documented analogs. This guide provides the foundational knowledge—from predicted spectroscopic signatures to validated analytical protocols—required for researchers to confidently incorporate this compound into their synthetic and developmental workflows. The presence of three distinct reactive handles (amine, ester, thioether) ensures its utility as a versatile building block for future discovery.

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